molecular formula C9H9ClFNOS B13468685 [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one

[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one

Cat. No.: B13468685
M. Wt: 233.69 g/mol
InChI Key: QJTLTQHFDNXCTA-UHFFFAOYSA-N
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Description

[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one is a chemical compound that features a unique combination of a chloro-fluorophenyl group, a cyclopropyl group, and a sulfur-containing imino group

Properties

Molecular Formula

C9H9ClFNOS

Molecular Weight

233.69 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl)-cyclopropyl-imino-oxo-λ6-sulfane

InChI

InChI=1S/C9H9ClFNOS/c10-8-5-6(11)1-4-9(8)14(12,13)7-2-3-7/h1,4-5,7,12H,2-3H2

InChI Key

QJTLTQHFDNXCTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=N)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one typically involves the following steps:

    Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 2-chloro-4-fluorophenol, is subjected to a series of reactions to introduce the cyclopropyl group and the imino-lambda6-sulfanyl group.

    Imino-lambda6-sulfanyl Formation: The imino-lambda6-sulfanyl group is introduced through a reaction with a suitable sulfur-containing reagent, such as thiourea or a sulfur chloride compound, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Amines, thiols, alkoxides, polar solvents, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: A precursor in the synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one.

    Cyclopropylamine: A compound with a similar cyclopropyl group.

    Thiourea: A sulfur-containing compound used in the synthesis of imino-lambda6-sulfanyl derivatives.

Uniqueness

This compound is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the cyclopropyl and imino-lambda6-sulfanyl groups, makes it a versatile compound for various applications.

Biological Activity

[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one, with the CAS number 2361962-47-0, is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C9_9H9_9ClFNOS
  • Molecular Weight : 233.69 g/mol
  • Structure : The compound features a chloro and fluorine substitution on the phenyl ring, contributing to its electronic properties and biological interactions.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its interactions with biological targets.

Research indicates that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. Initial studies utilizing molecular docking techniques suggest that it binds effectively to targets related to cancer metabolism and other diseases.

2. Case Studies

Several case studies have documented the effects of this compound on cell lines:

  • Study 1 : A study evaluated its cytotoxic effects on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations.
  • Study 2 : Another investigation reported that the compound exhibited anti-inflammatory properties in vitro by reducing the expression of pro-inflammatory cytokines in macrophages.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameCAS NumberKey Features
[(3-Bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one2090570-37-7Contains bromophenyl; studied for similar biological activities.
This compound2361962-47-0Features halogen substitutions; potential differences in biological activity.
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid1934721-92-2Simpler structure; shares some reactivity patterns but lacks cyclopropyl group.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antitumor Activity : In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound has shown promise as a selective inhibitor of specific enzymes involved in cancer metabolism, which could lead to new therapeutic strategies.

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